molecular formula C19H18ClNO3S B15041585 N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide

N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B15041585
M. Wt: 375.9 g/mol
InChI Key: BVUJXJWSTHARDY-UHFFFAOYSA-N
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Description

N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. This intermediate is then converted into a phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with specific aldehydes and desilylation steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan core.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride
  • N-(4-Chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide

Uniqueness

N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a chloro group and a sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

N-(4-chloro-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18ClNO3S/c1-12-6-8-14(9-7-12)25(22,23)21-13-10-16-15-4-2-3-5-18(15)24-19(16)17(20)11-13/h6-11,21H,2-5H2,1H3

InChI Key

BVUJXJWSTHARDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3CCCC4

Origin of Product

United States

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